Ejaponine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ejaponine A is an insecticidal sesquiterpene ester derived from the plant Euonymus japonicus . This compound exhibits potent activity against the pest species Mythimna separata, with an LD50 of 89.2 μg/g . This compound is primarily used in scientific research for its insecticidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ejaponine A involves the extraction from Euonymus japonicus. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for the extraction of sesquiterpene esters from plants typically involve solvent extraction followed by purification processes such as chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Given its natural origin, large-scale production would likely involve the cultivation of Euonymus japonicus and subsequent extraction and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
Ejaponine A, like other sesquiterpene esters, can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Ejaponine A has several scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of sesquiterpene esters.
Biology: Investigated for its insecticidal properties and potential effects on various biological systems.
Industry: Utilized in the development of natural insecticides for agricultural use.
Mechanism of Action
The mechanism of action of Ejaponine A involves its interaction with the nervous system of insects, leading to paralysis and death.
Comparison with Similar Compounds
Similar Compounds
Ejaponine A is similar to other sesquiterpene esters derived from plants, such as:
Angulatin F: Another sesquiterpene ester with insecticidal properties.
Ginsenoside Rg1: A saponin with immunomodulatory effects.
Uniqueness
This compound is unique in its potent insecticidal activity against Mythimna separata, making it a valuable compound for pest control research. Its specific chemical structure and biological activity distinguish it from other sesquiterpene esters .
Properties
Molecular Formula |
C33H38O16 |
---|---|
Molecular Weight |
690.6 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,6S,7R,8R,9R)-4,5,12-triacetyloxy-6-(acetyloxymethyl)-7-(furan-3-carbonyloxy)-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate |
InChI |
InChI=1S/C33H38O16/c1-16(34)43-15-32-25(45-18(3)36)22(44-17(2)35)12-31(7,40)33(32)26(46-19(4)37)23(30(5,6)49-33)24(47-28(38)20-8-10-41-13-20)27(32)48-29(39)21-9-11-42-14-21/h8-11,13-14,22-27,40H,12,15H2,1-7H3/t22-,23+,24+,25-,26?,27-,31-,32-,33-/m0/s1 |
InChI Key |
HOOFPQHMNHAFGX-PZTIMCGTSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@H]([C@@H]2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.